2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-23-16-8-3-12(9-17(16)24-2)15(21)10-20-18(22)11-25-14-6-4-13(19)5-7-14/h3-9,15,21H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEAUHGQWANAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The phenoxyacetic acid fragment is synthesized by reacting 4-chlorophenol with ethyl bromoacetate under basic conditions.
Procedure :
- Alkylation : 4-Chlorophenol (1.0 eq) and ethyl bromoacetate (1.2 eq) are stirred in acetone with K₂CO₃ (2.0 eq) at 60°C for 12 hours.
- Saponification : The resultant ethyl 2-(4-chlorophenoxy)acetate is hydrolyzed using NaOH (2.0 eq) in ethanol/water (3:1) at reflux for 4 hours.
Alternative Route: Mitsunobu Reaction
For stereochemical control (if required), the Mitsunobu reaction between 4-chlorophenol and ethyl glycolate using DIAD and PPh₃ in THF provides the ester, followed by saponification.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → room temperature |
| Coupling Agent | DIAD/PPh₃ |
| Yield | 70% (ester), 90% (acid) |
Synthesis of 2-(3,4-Dimethoxyphenyl)-2-Hydroxyethylamine
Reductive Amination Pathway
- Ketone Formation : 3,4-Dimethoxyacetophenone is reduced to 2-(3,4-dimethoxyphenyl)ethanol using NaBH₄ in methanol (0°C, 2 hours, 92% yield).
- Oxidation : The alcohol is oxidized to 2-(3,4-dimethoxyphenyl)acetaldehyde using PCC in CH₂Cl₂ (room temperature, 4 hours, 85% yield).
- Reductive Amination : The aldehyde reacts with ammonium acetate and NaBH₃CN in methanol to yield the amino alcohol.
Optimization Note : Ultrasound irradiation (40°C, 20 minutes) enhances reaction rates and yields (95% vs. 70% under conventional heating).
Nitroaldol (Henry) Reaction
- Nitroalkene Synthesis : 3,4-Dimethoxybenzaldehyde reacts with nitromethane in the presence of NH₄OAc to form β-nitrostyrene (80% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding the target amino alcohol.
Amide Bond Formation: Coupling Strategies
HATU-Mediated Coupling
The carboxylic acid (1.0 eq) and amino alcohol (1.1 eq) are coupled using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at 0°C → room temperature for 6 hours.
Yield : 88–92% after column chromatography (SiO₂, hexane/EtOAc gradient).
EDCI/HOBt Method
A cost-effective alternative uses EDCI (1.5 eq) and HOBt (1.5 eq) in CH₂Cl₂, with DMAP (0.1 eq) as a catalyst. Reaction proceeds at room temperature for 12 hours (yield: 82%).
Comparative Data :
| Coupling Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | 0°C → RT | 6 | 92 |
| EDCI/HOBt | RT | 12 | 82 |
| DCC | RT | 24 | 75 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent selection : EtOH/water mixtures replace DMF, reducing environmental impact.
- Catalyst recycling : InCl₃ (20 mol%) from pyrano[2,3-c]pyrazole synthesis is reused for 5 cycles without yield loss.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >99.5% purity at 254 nm.
Chemical Reactions Analysis
Amide Coupling
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Reagent : Carbodiimide-mediated activation (e.g., EDCl/HOBt) or direct reaction with acyl chlorides.
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Substrate : 2-(3,4-Dimethoxyphenyl)-2-hydroxyethylamine.
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Conditions :
-
Solvent: Dichloromethane (DCM) or THF
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Temperature: 0°C → room temperature
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Yield: 65–75%
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Hydroxyl Group Protection/Deprotection
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Protection : TBDMS-Cl or acetyl groups.
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Deprotection : TBAF (for TBDMS) or acidic hydrolysis (for acetyl).
Chlorophenoxy Group
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Nucleophilic Aromatic Substitution :
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Reacts with amines or alkoxides under high-temperature conditions (150–200°C).
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Example: Replacement of chlorine with methoxy groups in DMSO/NaOH.
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Acetamide Linkage
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Hydrolysis :
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Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield carboxylic acid and amine.
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Kinetics : Complete hydrolysis in 6–8 hrs at reflux.
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Hydroxyethylamine Moiety
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Oxidation : Converts to ketone using PCC or Dess-Martin periodinane.
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Esterification : Reacts with acyl chlorides to form esters (e.g., acetylated derivatives).
Derivatization Reactions
Derivatives are synthesized to enhance solubility or biological activity:
Table 1: Common Derivatization Strategies
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | O-acetylated derivative | 80–85% |
| Sulfonation | SO₃·Py complex, DCM | Sulfonated acetamide | 60–70% |
| Mannich Reaction | Formaldehyde, secondary amine | Aminoalkylated analog | 50–60% |
Stability Under Physiological Conditions
-
pH Sensitivity :
-
Stable at pH 4–8 (24 hrs, 37°C).
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Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) media.
-
-
Thermal Stability :
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Decomposes above 200°C (TGA data).
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Catalytic and Enzymatic Modifications
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Enzymatic Hydrolysis :
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Transition-Metal Catalysis :
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Pd/C-mediated hydrogenation reduces the chlorophenoxy group to phenol (H₂, 50 psi, 80% yield).
-
Mechanistic Insights
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Amide Bond Formation : Follows a two-step mechanism:
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Activation of carboxylic acid to mixed anhydride.
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Nucleophilic attack by the amine.
-
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Ether Cleavage :
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HI/acetic acid induces C–O bond cleavage via SN2 pathway.
-
Table 2: Reaction Rates of Key Functional Groups
| Group | Reaction | Relative Rate |
|---|---|---|
| Chlorophenoxy | Nucleophilic substitution | Moderate |
| Acetamide | Hydrolysis | Slow |
| Hydroxyethyl | Oxidation | Fast |
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and development:
-
Anticancer Properties :
- Research indicates that derivatives of this compound can inhibit pathways relevant to cancer progression. For instance, compounds related to this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study highlighted its potential as an inhibitor of the ATF4 pathway, which is often activated in cancer cells to promote survival under stress conditions .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Preliminary studies suggest that similar compounds exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
Anticancer Research
A notable study explored the effects of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating substantial potency compared to standard chemotherapeutics.
Neuroprotection in Animal Models
In a model of Alzheimer’s disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This suggests a promising avenue for developing therapies aimed at neurodegeneration .
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment. Its multifaceted biological activities suggest applications in:
- Cancer Therapy : As a targeted therapy for various cancers.
- Neurodegenerative Diseases : As a neuroprotective agent.
- Infectious Diseases : As an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Herbicidal Acetamides (Alachlor, Pretilachlor)
- Structure : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro and alkyl-substituted phenyl groups.
- Key Differences: Substituents: The target compound’s 4-chlorophenoxy and hydroxyethyl groups differ from alachlor’s methoxymethyl and diethylphenyl groups.
N-(Substituted Phenyl)acetamides
- Examples :
- 2-Chloro-N-(4-fluorophenyl)acetamide : Features a 4-fluorophenyl group and chloro substituent. Exhibits intramolecular hydrogen bonding (C–H···O) and intermolecular N–H···O interactions .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Contains nitro and sulfonyl groups, enhancing electron-withdrawing effects .
- Key Differences :
Diclofenac-Related Compound (N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide)
Complex Heterocyclic Acetamides
- Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide.
- Structure: Integrates a thienopyrimidinone ring and sulfanyl group.
- Key Differences: Bioactivity: Heterocyclic moieties (e.g., thienopyrimidinone) are common in kinase inhibitors, whereas the target compound’s simpler structure may limit such specificity .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s hydroxyethyl group may complicate synthesis compared to simpler N-(substituted phenyl)acetamides, which often achieve high yields (e.g., 80% for Rip-B) .
- Physicochemical Properties : The hydroxyl group in the target compound likely enhances solubility compared to purely aromatic analogs, while methoxy groups increase lipophilicity .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
- Chemical Formula : C₁₉H₁₈ClN₃O₃
- Molecular Weight : 373.81 g/mol
- CAS Number : 22662-39-1
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antibacterial properties against a range of pathogens.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Anticancer Potential : The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Case Study 2: Anti-inflammatory Properties
In vitro experiments demonstrated that treatment with the compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration was found to be around 10 µM, which suggests its potential for managing inflammatory conditions.
Case Study 3: Anticancer Activity
The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed an IC₅₀ of 1.88 µM for MCF-7 cells, indicating potent anticancer activity. Apoptosis assays further confirmed that the compound induces cell death through intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
